Acosamine

Description

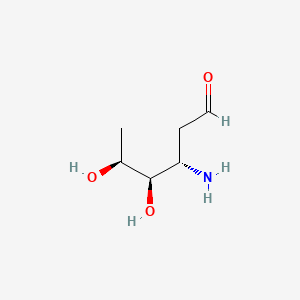

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRFCZKZXBUNI-ZLUOBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194047 | |

| Record name | Acosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41094-24-0 | |

| Record name | Acosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41094-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acosamine and Cancer Cells: An Uncharted Territory in Oncology Research

Despite a comprehensive search of scientific literature and public databases, there is currently a notable absence of specific research detailing the biological activity of acosamine in cancer cells. While the broader field of glycobiology and the study of amino sugars in cancer is an active area of investigation, "this compound" itself does not appear as a standalone agent with documented anti-cancer properties in publicly available research.

This technical guide aims to address the query on this compound's role in cancer cell biology by first acknowledging the lack of direct evidence and then exploring the activities of closely related compounds and relevant biological pathways. This approach provides a scientifically grounded context for future research and highlights potential avenues of investigation for researchers, scientists, and drug development professionals.

The this compound Enigma: Absence of Direct Evidence

Searches for "this compound" in relation to cancer, cytotoxicity, apoptosis, and signaling pathways have not yielded any specific studies. This suggests that this compound may be:

-

An uncommon or alternative name for a more well-known compound.

-

A component of a larger molecule where the activity of the entire molecule is described, but not of the this compound moiety itself.

-

A compound that has been synthesized but has not yet undergone extensive biological evaluation, or the results of such studies are not yet published.

-

A compound that has been investigated but showed no significant biological activity, and therefore the results were not published (negative data).

Exploring Related Compounds and Pathways

Given the lack of direct data on this compound, it is pertinent to examine the biological activities of structurally similar amino sugars and the broader context of the hexosamine biosynthetic pathway (HBP) in cancer.

Glucosamine and N-Acetyl-D-mannosamine (ManNAc) Analogs

Glucosamine, a well-known amino sugar, has been investigated for its potential anti-cancer effects. Studies have shown that glucosamine can inhibit the proliferation of various cancer cells by inducing cell cycle arrest and apoptosis.[1][2] For instance, glucosamine has been reported to induce apoptosis in human oral squamous carcinoma cells through a caspase-dependent mechanism.[2] Another related compound, N-acetyl-D-mannosamine (ManNAc), is a precursor for sialic acid biosynthesis. Analogs of ManNAc have been explored for their ability to modulate cell surface sialylation, which can impact cell adhesion, signaling, and metastasis.[3]

The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation.[4][5] Aberrant HBP activity is frequently observed in cancer and is associated with increased protein O-GlcNAcylation, a post-translational modification that can alter the function of numerous proteins involved in cancer progression, including transcription factors and signaling molecules.[4][6]

Potential Mechanisms of Action: A Hypothetical Framework

If this compound were to exhibit anti-cancer activity, it could potentially act through several mechanisms, drawing parallels from related compounds:

-

Induction of Apoptosis: Like many chemotherapeutic agents, this compound could trigger programmed cell death (apoptosis) in cancer cells. This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioner enzymes of apoptosis.[7][8][9]

-

Cell Cycle Arrest: this compound might interfere with the cell cycle machinery, causing cells to arrest at specific checkpoints (e.g., G1/S or G2/M), thereby preventing their proliferation.[10]

-

Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, could be potential targets.[8] Inhibition of these pathways can lead to decreased cell growth, survival, and proliferation.

-

Metabolic Interference: By acting as an analog of natural monosaccharides, this compound could potentially interfere with crucial metabolic pathways in cancer cells, such as the HBP, leading to cellular stress and death.

Future Directions and Research Imperatives

The absence of data on this compound's biological activity in cancer cells represents a clear knowledge gap. Future research in this area should focus on:

-

In Vitro Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines is necessary to determine its potential cytotoxic effects and to calculate key quantitative metrics such as IC50 values.

-

Mechanism of Action Studies: Should this compound demonstrate anti-cancer activity, detailed mechanistic studies would be required to elucidate how it affects cancer cells. This would involve apoptosis assays, cell cycle analysis, and investigation of its impact on key signaling pathways.

-

In Vivo Efficacy Studies: Promising in vitro results would warrant further investigation in preclinical animal models of cancer to assess the in vivo efficacy, toxicity, and pharmacokinetic properties of this compound.

Conclusion

While the initial query into the biological activity of this compound in cancer cells cannot be answered with specific data at this time, the exploration of related compounds and pathways provides a valuable framework for understanding how an amino sugar like this compound could potentially exert anti-cancer effects. The field of glycobiology in cancer is rich with opportunities for new discoveries, and the investigation of novel amino sugars like this compound may yet yield promising therapeutic candidates. This technical guide serves not as a definitive summary of this compound's activity, but as a call to the scientific community to explore this uncharted territory. The methodologies and conceptual frameworks outlined here provide a roadmap for any researcher or drug development professional interested in pursuing this line of inquiry.

References

- 1. Association between glucosamine use and cancer mortality: A large prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer properties of glucosamine-hydrochloride in YD-8 human oral cancer cells: Induction of the caspase-dependent apoptosis and down-regulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells: an integrated in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Acosamine Moiety: A Linchpin in Anthracycline Anticancer Activity

A Technical Guide to the Structure-Activity Relationship of Acosamine Derivatives in Anthracycline Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its close analog daunosamine, the critical amino sugar components of the anthracycline class of chemotherapy agents. While this compound derivatives are seldom studied in isolation, their structural modifications as part of larger molecules like doxorubicin and daunorubicin have profound effects on anticancer efficacy, cytotoxicity, and drug resistance. This document synthesizes key findings, presents quantitative data on analog potency, details relevant experimental protocols, and provides visual representations of core concepts to guide future drug discovery and development efforts.

Introduction: The Significance of the this compound/Daunosamine Scaffold

This compound, and more commonly its C-4' epimer daunosamine, is an essential glycosidic component of anthracycline antibiotics, one of the most effective classes of anticancer drugs ever developed.[1][2] These amino sugars are fundamental to the primary mechanisms of action of anthracyclines, which include DNA intercalation and the poisoning of topoisomerase II.[1][3] The aglycone (the non-sugar portion) of these drugs alone exhibits a 70- to 100-fold decrease in activity, highlighting the indispensable role of the sugar moiety.[1] The positively charged amino group on the sugar is particularly critical for binding to the DNA backbone.[3] Consequently, the SAR of anthracyclines is intrinsically linked to the chemical architecture of their amino sugar, making it a focal point for the synthesis of derivatives with improved therapeutic indices, reduced cardiotoxicity, and the ability to overcome multidrug resistance.[2][4]

Structure-Activity Relationship (SAR) of the this compound/Daunosamine Moiety

The anticancer activity of anthracycline analogs is highly sensitive to modifications of the this compound/daunosamine sugar. The primary sites for chemical alteration are the 3'-amino group and the 4'-hydroxyl group.

Modifications of the 3'-Amino Group

The 3'-amino group is a crucial determinant of biological activity. Its protonated form interacts with the negatively charged phosphate backbone of DNA, stabilizing the drug-DNA complex.

-

N-Acylation: Conjugation of the 3'-amino group with fatty acids to form an amide bond generally leads to a reduction in anticancer activity. This suggests that a free, positively chargeable amino group is required for optimal activity.[5][6]

-

N-Alkylation & Ring Formation: While simple N-acylation is detrimental, incorporating the 3'-nitrogen into a new ring system can dramatically enhance potency. A pivotal study demonstrated that converting the primary amine of doxorubicin into a pyrroline ring resulted in an analog that was 500-1000 times more potent in vitro.[7][8] This highlights the profound impact of constraining the conformation of the amino group.

-

Ring Size: The size of the newly formed ring is critical. Analogs where the daunosamine nitrogen is incorporated into a five-membered ring (pyrrolidine or pyrroline) are significantly more potent than those with a six-membered ring (piperidine).[7][8]

-

Formamidine Systems: Replacing the amino group with a formamidine system has been shown to yield derivatives with comparable or higher antiproliferative activity and potentially lower cardiotoxicity.[4]

Modifications at Other Positions

While the 3'-position is the most studied, other modifications also influence activity:

-

4'-Hydroxyl Group: The stereochemistry of the 4'-hydroxyl group differentiates this compound from its epimer, daunosamine. This position is critical, and modifications can impact the drug's interaction with the minor groove of DNA.[9]

-

Disaccharide Analogs: Attaching a second sugar residue to the first sugar can produce analogs with significant antitumor efficacy, further underscoring the importance of the glycosidic portion of the molecule in target recognition.[9]

The following diagram summarizes the key SAR findings for the this compound/daunosamine moiety within an anthracycline scaffold.

Caption: SAR summary for the this compound/daunosamine moiety.

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC50) of selected doxorubicin (DOX) and daunorubicin (DRB) analogs with modifications to the daunosamine sugar moiety. This data illustrates the dramatic changes in potency resulting from targeted chemical synthesis.

| Compound ID | Parent Drug | Modification on Daunosamine Moiety | Cancer Cell Line | IC50 (µM) | Fold Change vs. Parent | Reference |

| DOX | - | Unmodified (3'-NH₂) | MCF-7 | ~0.05 | - | [10] |

| DRB | - | Unmodified (3'-NH₂) | L1210 | Varies | - | [11] |

| DOX-1 | DOX | N-linked Pyridoxine | HCT-116 | ~4.2 | 4.2x less active | [10] |

| DOX-2 | DOX | N-linked Pyridoxine (different linker) | HCT-116 | ~1.3 | 1.3x less active | [10] |

| Pyrrolino-DOX | DOX | 3'-deamino-3'-(2''-pyrroline-1''-yl) | Various | Varies | 500-1000x more active | [7][8] |

| Piperidino-DOX | DOX | 3'-deamino-3'-(tetrahydropyridin-1''-yl) | Various | Varies | 30-50x less active than Pyrrolino-DOX | [8] |

| DRBM | DRB | 3'-N=CH-(morpholine) | L1210 | Higher than DRB | Less active | [11] |

| DRBH | DRB | 3'-N=CH-(hexamethyleneimine) | L1210 | Higher than DRB | Less active | [11] |

| Dodecanoyl-DOX | DOX | N-Dodecanoyl (C12 Acyl) | HT-29 | ~0.36 (at 96h) | Reduced activity | [5][9] |

Note: IC50 values can vary significantly based on the cell line and experimental conditions (e.g., incubation time). The data presented is for comparative purposes to illustrate SAR principles.

Experimental Protocols

Determining the cytotoxic activity of newly synthesized derivatives is a critical step in SAR studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Protocol: Determination of IC50 via MTT Assay

This protocol provides a general procedure for evaluating the cytotoxicity of this compound-containing compounds against adherent cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 490-570 nm)

-

Humidified CO₂ incubator (37°C, 5% CO₂)

Workflow Diagram:

Caption: General workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend cells in fresh complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5x10⁴ - 1x10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Edge wells should be filled with 100 µL of sterile PBS to minimize evaporation.

-

Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium from a concentrated stock in DMSO. The final concentration of DMSO in the wells should be kept constant and non-toxic (typically ≤0.5%). Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., unmodified doxorubicin).

-

Blank Control: Wells with medium only (no cells).

-

-

Drug Incubation: Incubate the plate for an additional 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Conclusion and Future Directions

The structure-activity relationship of the this compound/daunosamine moiety is central to the efficacy of anthracycline anticancer agents. Decades of research have established that the 3'-amino group is a critical handle for modifying drug potency and overcoming resistance. While a free amine is generally favorable, constraining its conformation within a five-membered ring can lead to an extraordinary increase in cytotoxicity. Future research should continue to explore novel modifications of the sugar scaffold, including the synthesis of unique disaccharide and trisaccharide analogs, to develop next-generation anthracyclines.[2] A deeper understanding of how these structural changes affect interactions with topoisomerase II, DNA binding, and cellular uptake mechanisms will be paramount in designing agents with enhanced tumor selectivity and a more favorable safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Fatty Acyl Amide Dderivatives of Doxorubicin: Synthesis and In Vitro A" by Bhupender S. Chhikara, Nicole St. Jean et al. [digitalcommons.chapman.edu]

- 6. Fatty acyl amide derivatives of doxorubicin: synthesis and in vitro anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

Acosamine as a Precursor for Novel Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acosamine, and its C-4 epimer daunosamine, are 3-amino-2,3,6-trideoxy-L-hexose sugars that form the cornerstone of the anthracycline class of chemotherapy agents. The profound biological activity of drugs such as doxorubicin and daunorubicin is critically dependent on the presence and stereochemistry of this amino sugar moiety. Consequently, this compound serves as a vital chiral precursor and a strategic scaffold for the synthesis of novel, potentially more effective, and less toxic anticancer agents. This technical guide details the synthetic pathways to key this compound precursors, their incorporation into anthracycline analogues, and the resulting structure-activity relationships, providing a foundation for the rational design of next-generation therapeutics.

Introduction: The Significance of the this compound Moiety

The amino sugar L-acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) and its stereoisomer L-daunosamine (L-lyxo configuration) are integral components of some of the most potent and widely used anticancer drugs in clinical practice.[1] These sugars are glycosidically linked to a tetracyclic aglycone, forming the anthracycline antibiotics. The sugar moiety is essential for the biological activity of these compounds, playing a crucial role in their interaction with DNA and topoisomerase II.[2]

Modification of the this compound or daunosamine unit presents a compelling strategy for overcoming the primary limitations of current anthracycline therapy, namely severe cardiotoxicity and the development of multidrug resistance.[2][3] By altering the sugar's structure, researchers can fine-tune the pharmacological properties of the resulting drug, potentially enhancing its therapeutic index. This has led to the development of numerous analogues with modified sugar rings, demonstrating that even subtle stereochemical changes can significantly impact cytotoxicity and resistance profiles.[1][3]

This guide provides an in-depth overview of the use of this compound as a precursor, focusing on synthetic methodologies and the biological evaluation of the resulting novel compounds.

Synthesis of Key this compound Precursors

The synthesis of this compound derivatives, suitably protected for glycosylation, is the first critical step in developing novel analogues. A common and efficient strategy involves the use of readily available starting materials like L-rhamnal. The N-trifluoroacetyl protected form is a particularly stable and useful intermediate for glycosylation reactions.

Synthesis of N-Trifluoroacetyl-L-acosamine

A well-established route to N-trifluoroacetyl-L-acosamine proceeds from L-rhamnal, achieving a good overall yield.[4] The synthesis involves a key stereoselective reduction of an oxime intermediate using a borane reagent.

Table 1: Summary of Yields for N-Trifluoroacetyl-L-acosamine Synthesis

| Step | Product | Starting Material | Overall Yield | Reference |

| 1 | N-Trifluoroacetyl-L-acosamine (as methyl glycoside) | L-Rhamnal | 33% | [4] |

| 2 | N-Trifluoroacetyl-L-daunosamine (from this compound intermediate) | L-Rhamnal | 28% | [4] |

Experimental Protocol: Synthesis of Methyl 3-Trifluoroacetamido-2,3,6-trideoxy-α-L-arabino-hexopyranoside

This protocol is a generalized representation based on synthetic summaries. Specific reagent quantities, reaction times, and temperatures should be optimized based on the full experimental details of the cited literature.

Step 1: Oximation of the Enone Intermediate An enone, derived from L-rhamnal, is reacted with hydroxylamine hydrochloride in a mixture of pyridine and ethanol. The reaction is typically stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The resulting oxime is then isolated and purified.

Step 2: Stereoselective Reduction with Borane The purified oxime is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A solution of borane-THF complex (BH₃·THF) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until the reduction is complete. The excess borane is quenched by the careful addition of methanol. The solvent is removed under reduced pressure, and the resulting amine is purified.

Step 3: N-Trifluoroacetylation The amine is dissolved in a suitable solvent like methanol or dichloromethane. Trifluoroacetic anhydride is added dropwise at 0°C in the presence of a base such as triethylamine to neutralize the trifluoroacetic acid byproduct. The reaction is typically rapid. After completion, the solvent is evaporated, and the N-trifluoroacetylated product is purified by column chromatography.[4]

Step 4: Mild Acid Hydrolysis (if required) To obtain the free sugar from its methyl glycoside, mild acid hydrolysis is performed. The protected methyl glycoside is dissolved in an aqueous solution of a weak acid (e.g., acetic acid) or a dilute strong acid and heated gently. The reaction progress is monitored by TLC. Upon completion, the mixture is neutralized, and the final product, N-trifluoroacetyl-L-acosamine, is isolated and purified.[4]

Synthesis of Novel Anthracycline Analogues

The primary application of this compound and its derivatives is in the synthesis of novel anthracycline antibiotics. The key chemical transformation is the glycosylation of the anthracycline aglycone (e.g., daunomycinone or doxorubicinone) with a protected this compound/daunosamine donor.

Glycosylation via the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and effective method for forming glycosidic bonds. It typically involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor), promoted by a heavy metal salt, such as silver carbonate or mercury(II) bromide.[3][5]

Experimental Protocol: General Koenigs-Knorr Glycosylation of Daunomycinone

This is a generalized procedure. Solvents, promoters, and reaction conditions must be carefully selected based on the specific glycosyl donor and aglycone used.

-

Preparation of the Glycosyl Donor: A protected daunosamine derivative (e.g., 4-O-acetyl-3-N-trifluoroacetyl-L-daunosaminyl chloride) is prepared from the corresponding hemiacetal.

-

Glycosylation Reaction: The aglycone, daunomycinone, is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane or benzene) in the presence of a desiccant like molecular sieves. The glycosyl donor and a promoter (e.g., mercury(II) oxide and mercury(II) bromide) are added.[3] The reaction is stirred in the dark at room temperature until TLC analysis shows the formation of the desired glycoside.

-

Workup and Purification: The reaction mixture is filtered to remove the insoluble salts. The filtrate is washed sequentially with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting groups (e.g., O-acetyl and N-trifluoroacetyl) are removed under appropriate conditions (e.g., methanolic ammonia for O-acetyl groups) to yield the final anthracycline analogue.

Structure-Activity Relationship and Biological Data

The modification of the sugar moiety has a profound impact on the biological activity of anthracyclines. Replacing the natural daunosamine with synthetic analogues allows for a systematic investigation of structure-activity relationships (SAR).

Importance of the Amino Group and Stereochemistry

The C-3' amino group is critical for the antitumor activity. Modifications at this position, such as replacing it with an azido group, can help overcome drug resistance mediated by P-glycoprotein.[3] The stereochemistry at C-4' (distinguishing this compound from daunosamine) also influences activity and toxicity profiles.

Quantitative Biological Data

The efficacy of novel analogues is typically assessed using in vitro cytotoxicity assays against various cancer cell lines and in vivo studies in animal models.

Table 2: Biological Activity of Selected Daunorubicin Analogues

| Compound | Sugar Moiety | Test System | Activity (T/C %) | Reference |

| Analogue 4 | Protected 2,6-dideoxy-L-lyxo-hexopyranose | P388 leukemia (in vivo) | 186 | [5] |

| Analogue 5 | 2,6-dideoxy-L-lyxo-hexopyranose | P388 leukemia (in vivo) | 183 | [5] |

| Analogue 5 | 2,6-dideoxy-L-lyxo-hexopyranose | B16 melanocarcinoma (in vivo) | 146 | [5] |

| Analogues 6-9 | 2,6-dideoxy-D-ribo-hexopyranose derivatives | P388 leukemia (in vivo) | Inactive | [5] |

T/C % = (Median survival time of treated group / Median survival time of control group) x 100. A value > 125 is considered significant activity.

Table 3: In Vitro Cytotoxicity of Novel Anthracycline Analogues

| Analogue | Sugar Moiety | Cell Line | IC₅₀ (µM) | Reference |

| Daunorubicin-Azido Analogue | 3'-Azido-daunosamine | K562 (Leukemia) | Active | [3] |

| Daunorubicin-Azido Analogue | 3'-Azido-daunosamine | K562/Dox (Resistant) | Active | [3] |

| Doxorubicin-Azido Analogue | 3'-Azido-daunosamine | MCF-7 (Breast) | Active | [3] |

| Galactoside Analogue (61α) | 2-deoxygalactose | HeLa, MDA-MB-231, MCF-7 | 27.1 - 74.6 | [3] |

| Galactoside Analogue (61β) | 2-deoxygalactose | HeLa, MDA-MB-231, MCF-7 | > 250 | [3] |

Mechanism of Action

Anthracyclines derived from this compound precursors exert their anticancer effects through a multi-faceted mechanism, primarily targeting DNA and essential nuclear enzymes.

The primary mechanisms include:

-

DNA Intercalation: The planar aglycone portion of the molecule inserts itself between DNA base pairs, distorting the double helix and arresting DNA replication and transcription.

-

Topoisomerase II Poisoning: The drug forms a stable ternary complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands that the enzyme has cleaved, leading to double-strand breaks and triggering apoptosis.

-

Reactive Oxygen Species (ROS) Generation: The quinone moiety of the aglycone can undergo redox cycling, generating free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

Conclusion and Future Directions

This compound and its stereoisomers remain indispensable precursors in the quest for improved anticancer therapeutics. The synthetic routes established for these sugars provide a robust platform for generating diverse libraries of novel drug candidates. The structure-activity data clearly indicates that modifications to the sugar moiety can overcome key clinical challenges such as drug resistance and toxicity. Future research will likely focus on more sophisticated glycodiversification strategies, including the synthesis of disaccharide and trisaccharide analogues, and the combination of sugar modifications with alterations to the aglycone core. The continued exploration of this compound-based synthesis will undoubtedly pave the way for the next generation of anthracycline drugs with enhanced efficacy and safety profiles.

References

- 1. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modelling the reaction course of N-acetylneuraminic acid synthesis from N-acetyl-D-glucosamine--new strategies for the optimisation of neuraminic acid synthesis. | Sigma-Aldrich [merckmillipore.com]

- 3. teses.usp.br [teses.usp.br]

- 4. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Acosamine in Actinomycetes: A Technical Guide

Abstract

Acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a crucial deoxysugar moiety found in several clinically important antibiotics produced by actinomycetes, such as the anthracycline aclacinomycin A. Its presence is often essential for the biological activity of the parent compound. This technical guide provides an in-depth overview of the biosynthetic pathway of L-acosamine, drawing upon the well-characterized pathways of analogous deoxysugars in actinomycetes. While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in a single study, this guide consolidates the current understanding based on homologous systems, particularly the biosynthesis of other TDP-deoxysugars. We present the proposed enzymatic steps, the key enzymes involved, detailed experimental protocols for their characterization, and quantitative data from related systems to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

Introduction

Actinomycetes are a prolific source of bioactive secondary metabolites, including a vast array of antibiotics. Many of these compounds are glycosides, containing one or more unusual sugar moieties that are critical for their therapeutic efficacy. This compound is a deoxysugar found in several important antibiotics, including the aclacinomycin family of anthracyclines produced by species such as Streptomyces galilaeus. The biosynthesis of these deoxysugars proceeds via the "TDP-deoxysugar pathway," a series of enzymatic reactions that modify a nucleotide-activated glucose precursor.

This guide will detail the proposed biosynthetic pathway for TDP-L-acosamine, starting from the central metabolite glucose-1-phosphate. We will describe the key enzyme families involved, their reaction mechanisms, and the genetic basis for their production. Furthermore, we will provide detailed experimental protocols for the heterologous expression, purification, and characterization of these enzymes, which are essential for confirming their function and for potential bioengineering applications.

The Proposed Biosynthetic Pathway of TDP-L-Acosamine

The biosynthesis of TDP-L-acosamine is proposed to proceed through a series of six enzymatic steps, starting from the precursors D-glucose-1-phosphate and dTTP. The pathway is analogous to other well-characterized TDP-deoxysugar pathways in actinomycetes. The proposed pathway is illustrated below.

The key enzymatic steps are as follows:

-

Synthesis of TDP-D-Glucose: The pathway initiates with the conversion of D-glucose-1-phosphate and dTTP to TDP-D-glucose, catalyzed by a TDP-D-glucose synthase . In the aclacinomycin biosynthetic cluster of S. galilaeus, the gene aknY is proposed to encode this enzyme.[1]

-

Dehydration at C4 and C6: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by a TDP-D-glucose-4,6-dehydratase . The aknR gene product in S. galilaeus is the putative enzyme for this step.[1] This is a common intermediate in many deoxysugar biosynthetic pathways.

-

Dehydration at C2 and C3: A 2,3-dehydratase is proposed to catalyze the removal of a water molecule to form TDP-4-keto-3,6-dideoxy-D-glucose.

-

Epimerization at C3 and C5: A 3,5-epimerase then likely inverts the stereochemistry at the C3 and C5 positions to yield TDP-4-keto-3,6-dideoxy-L-mannose.

-

Transamination at C3: An aminotransferase catalyzes the transfer of an amino group from an amino donor, typically L-glutamate, to the C3 position of the sugar, forming TDP-3-amino-4-keto-2,3,6-trideoxy-L-rhamnose.

-

Reduction at C4: Finally, a 4-ketoreductase reduces the keto group at C4 to a hydroxyl group, yielding the final product, TDP-L-acosamine.

Key Enzymes and Their Homologues

While the specific enzymes for each step in L-acosamine biosynthesis are not all experimentally confirmed, their functions can be inferred from well-characterized homologous enzymes from other deoxysugar pathways in actinomycetes.

| Step | Enzyme Class | Putative Gene (in S. galilaeus) | Well-Characterized Homologue (Pathway) | Function |

| 1 | TDP-D-glucose synthase | aknY | RfbA (TDP-L-rhamnose) | Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and dTTP. |

| 2 | TDP-D-glucose-4,6-dehydratase | aknR | RfbB (TDP-L-rhamnose) | Catalyzes the dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose. |

| 3 | 2,3-Dehydratase | Not yet identified | SpnO (TDP-D-forosamine) | Catalyzes the dehydration at C2 and C3 positions. |

| 4 | 3,5-Epimerase | Not yet identified | RmlC (TDP-L-rhamnose) | Catalyzes the epimerization at C3 and C5 positions. |

| 5 | Aminotransferase | Not yet identified | SpnR (TDP-D-forosamine) | Catalyzes the transfer of an amino group to the C3 position. |

| 6 | 4-Ketoreductase | Not yet identified | TylC2 (TDP-L-mycarose) | Catalyzes the reduction of the C4 keto group. |

Table 1: Key Enzymes in the Proposed TDP-L-Acosamine Biosynthetic Pathway and Their Homologues.

Quantitative Data from Homologous Systems

Quantitative kinetic data for the specific enzymes of the this compound pathway are not yet available. However, data from homologous enzymes in other TDP-deoxysugar pathways provide a valuable reference for expected enzyme performance.

| Enzyme | Homologue | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Aminotransferase | SpnR | TDP-4-keto-2,3,6-trideoxy-D-glucose | 130 ± 20 | 0.45 ± 0.03 | 3.5 x 103 |

| 3,5-Epimerase | RmlC | TDP-4-keto-6-deoxy-D-glucose | 56 ± 7 | 1.2 ± 0.1 | 2.1 x 104 |

| 4-Ketoreductase | TylC2 | TDP-4-keto-2,6-dideoxy-3-O-methyl-L-mannose | 78 ± 9 | 3.4 ± 0.2 | 4.4 x 104 |

Table 2: Kinetic Parameters of Homologous Enzymes from Related TDP-Deoxysugar Biosynthetic Pathways. (Data are illustrative and sourced from various publications on deoxysugar biosynthesis).

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the enzymes of the this compound biosynthetic pathway. These protocols are based on established methods for studying TDP-sugar modifying enzymes and can be adapted for the specific enzymes of the this compound pathway.

Cloning, Heterologous Expression, and Purification of Biosynthetic Enzymes

A common strategy for characterizing biosynthetic enzymes is to clone the corresponding genes and express them in a heterologous host, such as Escherichia coli.

Protocol:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Streptomyces galilaeus using a standard actinomycete DNA extraction protocol.

-

PCR Amplification: Design primers to amplify the target gene (e.g., aknY) from the genomic DNA. Incorporate restriction sites into the primers for cloning into an expression vector.

-

Cloning: Ligate the purified PCR product into a suitable expression vector, such as pET-28a, which allows for the production of an N-terminal His-tagged protein.

-

Transformation: Transform the ligation mixture into a competent E. coli expression strain, such as BL21(DE3).

-

Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25 °C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Enzyme Assays

Enzyme activity can be determined using various methods, including spectrophotometric assays and HPLC-based assays.

5.2.1. Spectrophotometric Assay for TDP-D-glucose-4,6-dehydratase (e.g., AknR)

This assay couples the production of TDP-4-keto-6-deoxy-D-glucose to the reduction of NADP+ by a subsequent enzymatic reaction.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM TDP-D-glucose, and the purified dehydratase enzyme.

-

Coupling Enzymes: Add a coupling enzyme system, such as a 3,5-epimerase and a 4-ketoreductase, along with NADPH.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

5.2.2. HPLC-Based Assay for Aminotransferase

This assay directly measures the formation of the aminated TDP-sugar product.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM L-glutamate, 0.1 mM pyridoxal 5'-phosphate (PLP), 1 mM TDP-4-keto-3,6-dideoxy-L-mannose, and the purified aminotransferase.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Quenching: Stop the reaction by adding an equal volume of cold ethanol or by heat inactivation.

-

Analysis: Centrifuge to remove precipitated protein and analyze the supernatant by HPLC.

-

HPLC Conditions: Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile in a suitable buffer (e.g., 50 mM triethylammonium acetate, pH 7.0). Monitor the elution of TDP-sugars by UV absorbance at 267 nm.

-

Quantification: Quantify the product peak by comparing its area to a standard curve of a known concentration of the product or a related TDP-sugar.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the function of specific amino acid residues in an enzyme's active site.

Protocol:

-

Primer Design: Design complementary primers containing the desired mutation.

-

PCR: Perform PCR using the wild-type expression plasmid as a template and the mutagenic primers.

-

DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme to remove the parental methylated plasmid DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.

-

Characterization: Express and purify the mutant protein and characterize its enzymatic activity as described above to determine the effect of the mutation.

Conclusion

The biosynthesis of this compound in actinomycetes is a fascinating example of the intricate enzymatic machinery that these organisms have evolved to produce complex natural products. While the complete pathway and its specific enzymes are still under investigation, the knowledge gained from homologous systems provides a robust framework for future research. The protocols and data presented in this guide are intended to facilitate the experimental elucidation of the this compound biosynthetic pathway, paving the way for the engineered production of novel and improved antibiotics. Further characterization of the enzymes involved will not only deepen our understanding of deoxysugar biosynthesis but also provide valuable biocatalysts for synthetic biology and chemoenzymatic synthesis applications.

References

role of Acosamine in anthracycline-DNA intercalation

An In-depth Technical Guide on the Role of Acosamine in Anthracycline-DNA Intercalation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracyclines are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through DNA intercalation and poisoning of topoisomerase II. These molecules are characterized by a planar tetracyclic aglycone and a sugar moiety, which is critical for their biological activity. While doxorubicin and daunorubicin, containing the amino sugar daunosamine, are the most well-known members, analogues featuring the epimeric sugar this compound, such as epirubicin, exhibit distinct therapeutic profiles, including reduced cardiotoxicity.[1] This guide provides a detailed examination of the role of the this compound moiety in the mechanism of anthracycline-DNA intercalation. It synthesizes structural data, quantitative binding metrics, and detailed experimental protocols to elucidate how the stereochemical variation at the 4'-position of the sugar influences DNA recognition, binding affinity, and the overall stability of the drug-DNA complex. This analysis is crucial for understanding the structure-activity relationships that govern anthracycline efficacy and for the rational design of next-generation analogues with improved therapeutic indices.

The Core Mechanism: Anthracycline-DNA Interaction

The anticancer action of anthracyclines is complex, but its foundation lies in their interaction with nuclear DNA.[2] The process can be dissected into two principal events:

-

Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between adjacent base pairs of the DNA double helix.[2][3] This insertion causes a local unwinding and lengthening of the DNA structure, physically disrupting DNA replication and transcription.[4]

-

Minor Groove Binding: The sugar moiety, attached to the aglycone, resides in the minor groove of the DNA.[2][5] This interaction is not passive; it is crucial for the stability and sequence preference of the binding. The positively charged amino group at the 3'-position of the sugar is particularly important, forming hydrogen bonds and electrostatic interactions with the DNA backbone and the edges of the base pairs, which are critical for anchoring the drug and contributing significantly to the overall binding affinity.[3][6]

This dual-mode binding—intercalation by the aglycone and groove binding by the sugar—is a prerequisite for the subsequent and most critical cytotoxic event: the poisoning of DNA topoisomerase II. By stabilizing the transient drug-DNA-enzyme ternary complex, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[3][4][7]

A Tale of Two Sugars: this compound vs. Daunosamine

The most clinically significant distinction among first-generation anthracyclines lies in the stereochemistry of their sugar component. Doxorubicin and daunorubicin possess daunosamine , while epirubicin contains its 4'-epimer, This compound .[1][8] This single stereochemical difference—the orientation of the hydroxyl group at the C4' position—has profound implications for the drug's pharmacological properties.[2]

-

Daunosamine: Found in doxorubicin and daunorubicin.

-

This compound (4'-epi-daunosamine): Found in epirubicin. The axial hydroxyl group in daunosamine is in an equatorial position in this compound.

This seemingly subtle structural alteration modifies the sugar's conformation and its presentation within the DNA minor groove, affecting its interaction with the surrounding DNA base pairs and backbone. This, in turn, influences the drug's binding affinity, lipophilicity, and cellular uptake, contributing to the observed differences in clinical efficacy and toxicity profiles between doxorubicin and epirubicin.[1][2]

Quantitative Analysis of Anthracycline-DNA Binding

The affinity of anthracyclines for DNA can be quantified through various biophysical methods. The binding constants (K) and thermodynamic parameters provide a measure of the stability of the drug-DNA complex. While data directly comparing this compound- and daunosamine-containing analogues under identical conditions are sparse in the literature, the following table summarizes representative binding parameters for common anthracyclines.

| Anthracycline | Sugar Moiety | DNA Source | Method | Binding Constant (K) (M⁻¹) | Free Binding Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kJ/mol) | Reference(s) |

| Doxorubicin | Daunosamine | Calf Thymus | Optical | 0.13 - 0.16 x 10⁶ | - | - | [9] |

| Doxorubicin | Daunosamine | DNA Duplex | Spectroscopic | 2.5 (± 0.5) x 10⁴ | -4.99 | - | [6] |

| Daunorubicin | Daunosamine | Calf Thymus | Optical | 0.10 - 0.12 x 10⁶ | - | - | [9] |

| Adriamycin (Dox) | Daunosamine | Nuclei | Fluorescence | - | - | -35 ± 3 | [10] |

| Aclacinomycin (ACM) | Trisaccharide | Nuclei | Fluorescence | - | - | -30 ± 3 | [10] |

| Marcellomycin | Polysaccharide | Calf Thymus | Equilibrium Binding | - | - | Salt-dependent | [11] |

Note: Binding parameters are highly dependent on experimental conditions such as temperature, pH, and ionic strength.

Key Experimental Protocols

The elucidation of the anthracycline-DNA interaction mechanism relies on a suite of biophysical and structural biology techniques.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the drug-DNA complex in its crystalline state.[12]

-

Objective: To determine the precise atomic coordinates of the anthracycline molecule and the DNA duplex, revealing the intercalation geometry, minor groove interactions, and drug-induced conformational changes in the DNA.

-

Methodology:

-

Sample Preparation: A short, self-complementary DNA oligonucleotide is synthesized and purified. The anthracycline drug is co-crystallized with the oligonucleotide.

-

Crystallization: Hanging-drop or sitting-drop vapor diffusion methods are employed to grow single crystals of the drug-DNA complex.

-

Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. Molecular models are built into the electron density and refined to yield the final atomic structure.[12]

-

-

Key Findings: Crystal structures have confirmed that the aglycone intercalates at pyrimidine-purine steps (e.g., CpG) and that the amino sugar, whether daunosamine or this compound, occupies the minor groove, making critical contacts that stabilize the complex.[3][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the solution-state structure and dynamics of drug-DNA complexes, providing a complementary view to the static picture from X-ray crystallography.[14]

-

Objective: To probe the conformation of the drug and the DNA in solution, identify specific drug-proton to DNA-proton contacts, and analyze the dynamics of the interaction.

-

Methodology:

-

Sample Preparation: The anthracycline and a specific DNA oligonucleotide are dissolved in a suitable buffer (e.g., D₂O). Isotopic labeling (e.g., ¹³C, ¹⁵N) can be employed for more complex systems.[15][16]

-

Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, TOCSY) are performed. 2D NOESY is particularly crucial as it identifies protons that are close in space (< 5 Å), revealing intermolecular contacts between the drug and the DNA.

-

Spectral Assignment and Structure Calculation: The NMR signals are assigned to specific protons in the complex. The distance restraints derived from NOESY data are then used as input for molecular dynamics and structure calculation algorithms to generate a family of solution structures consistent with the experimental data.

-

-

Key Findings: NMR studies have been instrumental in defining the orientation of the sugar in the minor groove and mapping the hydrogen-bonding network between the drug and DNA.[14][15][17]

Fluorescence Quenching Assay

This technique is widely used to determine the binding affinity of fluorescent ligands, like anthracyclines, to macromolecules such as DNA.[18]

-

Objective: To quantify the binding constant (K) of the anthracycline-DNA interaction.

-

Methodology:

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission of the anthracycline.

-

Titration: A solution of the anthracycline at a fixed concentration is titrated with increasing concentrations of DNA.

-

Measurement: After each addition of DNA, the fluorescence emission spectrum of the anthracycline is recorded. The intercalation of the drug into the DNA helix typically leads to a quenching (decrease) of its fluorescence intensity.

-

Data Analysis: The change in fluorescence intensity is plotted against the DNA concentration. The data are then fitted to a suitable binding model, often using a Scatchard plot, to calculate the binding constant (K) and the number of binding sites.[18]

-

Visualizations: Pathways and Processes

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: General mechanism of anthracycline-induced cytotoxicity.

Caption: Experimental workflow for fluorescence quenching assay.

Caption: Logical relationship of daunosamine vs. This compound.

Conclusion: The Significance of Stereochemistry

The sugar moiety is a critical determinant of the biological activity of anthracyclines.[5] The substitution of daunosamine with its 4'-epimer, this compound, exemplifies how a subtle change in stereochemistry can significantly modulate the pharmacological profile of a drug. This modification alters the conformation of the sugar within the DNA minor groove, which in turn affects the network of interactions stabilizing the drug-DNA complex. These molecular-level changes translate into macroscopic differences in cellular uptake, cytotoxicity, and, most notably, the cardiotoxicity that limits the clinical utility of drugs like doxorubicin.[1][2] A thorough understanding of the role of this compound in DNA intercalation, supported by the quantitative and structural methodologies outlined herein, is essential for the continued development of safer and more effective anthracycline-based chemotherapeutics. Future research focused on rationally modifying the sugar moiety holds significant promise for fine-tuning DNA binding affinity and specificity, thereby separating the desired anticancer effects from dose-limiting toxicities.

References

- 1. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The crystal structure of the complex between a disaccharide anthracycline and the DNA hexamer d(CGATCG) reveals two different binding sites involving two DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A short and efficient transformation of rhamnose into activated daunosamine, this compound, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamics of the anthracycline-nuclei interactions in drug-resistant and drug-sensitive K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Equilibrium binding of four anthracyclines to nucleic acids: thermodynamic properties and sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Interactions between morpholinyl anthracyclines and DNA. The crystal structure of a morpholino doxorubicin bound to d(CGTACG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR studies of drug-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring Anthracycline Cancer Drug-Nucleosome Interaction by NMR Using a Specific Isotope Labeling Approach for Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Monitoring anthracycline binding to nucleotides by two dimensional cosy NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acosamine in Antibiotic Resistance: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the role of the amino sugar acosamine in the complex mechanisms of antibiotic resistance. This in-depth resource provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's structure, biosynthesis, and its contribution to the protective outer layer of certain pathogenic bacteria, offering potential new avenues for the development of novel antimicrobial strategies.

Introduction: The Emerging Significance of Amino Sugars in Bacterial Defenses

Antibiotic resistance is a critical global health challenge, driven by the remarkable ability of bacteria to evolve and evade the effects of antimicrobial drugs. A key battleground in this struggle is the bacterial cell envelope, a complex and dynamic barrier that protects the bacterium from its environment and from the ingress of toxic substances, including antibiotics. Modifications to the components of this envelope, such as the lipopolysaccharide (LPS) in Gram-negative bacteria, are a common strategy for developing resistance.

This guide focuses on this compound, a 3-amino-3,6-dideoxy-D-glucose, an amino sugar that has been identified as a component of the surface polysaccharides of several bacterial species. While the role of other sugar modifications in antibiotic resistance is well-documented, the specific function of this compound is an area of growing interest. This document synthesizes the current knowledge on this compound's biochemical properties and its putative role in antibiotic resistance mechanisms.

The Biochemical Landscape of this compound

This compound, with the chemical formula C₆H₁₃NO₃, is a hexosamine, a sugar molecule in which a hydroxyl group has been replaced by an amine group. Its structure is characterized by an amino group at the third carbon and the absence of a hydroxyl group at the sixth carbon, classifying it as a dideoxyamino sugar.

The presence of the amino group is particularly significant. At physiological pH, this group can be protonated, conferring a positive charge to the sugar. This alteration in charge can have profound effects on the overall surface charge of the bacterial cell and its interactions with charged molecules, including cationic antimicrobial peptides and certain classes of antibiotics.

Biosynthesis of this compound: A Proposed Pathway

While the precise biosynthetic pathway for this compound has not been fully elucidated in all organisms, a likely pathway can be inferred from the well-characterized biosynthesis of the structurally similar amino sugar, mycosamine, found in the nystatin biosynthetic gene cluster of Streptomyces noursei. This model suggests a multi-step enzymatic process starting from a common sugar nucleotide precursor.

The proposed biosynthetic pathway for GDP-L-acosamine is as follows:

-

Dehydration: The pathway likely initiates with the conversion of a nucleotide-diphosphate (NDP)-sugar, such as GDP-D-mannose, to an NDP-4-keto-6-deoxy-D-mannose intermediate. This reaction is catalyzed by an NDP-sugar 4,6-dehydratase .

-

Amination: The keto-intermediate is then acted upon by an aminotransferase , which adds an amino group at the C-3 position, using an amino donor like glutamine. This step results in the formation of NDP-3-amino-3,6-dideoxy-D-mannose (NDP-acosamine).

-

Epimerization/Isomerization (Potential): Additional enzymatic steps, such as those catalyzed by epimerases or isomerases, may be required to achieve the final stereochemistry of this compound.

The genes encoding these enzymes are often found clustered together in the bacterial chromosome, forming a biosynthetic gene cluster (BGC).

DOT script for Proposed this compound Biosynthesis Pathway

Incorporation of this compound into Bacterial Surface Structures

This compound has been identified as a key component of the O-antigen portion of the lipopolysaccharide (LPS) in specific serotypes of Gram-negative bacteria, including:

-

Actinobacillus pleuropneumoniae serovar 8: This bacterium is a major respiratory pathogen in pigs. The O-antigen of serovar 8 contains a repeating unit that includes L-acosamine.

-

Vibrio cholerae O139: This serogroup of the cholera-causing bacterium is distinguished by the presence of a polysaccharide capsule and a distinct O-antigen, both of which contain this compound (also referred to as 3-amino-3,6-dideoxy-D-glucose).

The incorporation of this compound into the O-antigen is catalyzed by specific glycosyltransferases . These enzymes recognize the activated NDP-acosamine and transfer the amino sugar to the growing polysaccharide chain.

DOT script for this compound Incorporation Workflow

This compound's Putative Role in Antibiotic Resistance Mechanisms

The presence of amino sugars like this compound on the bacterial surface can contribute to antibiotic resistance through several potential mechanisms:

-

Charge Modification and Repulsion of Cationic Antibiotics: The positively charged amino group of this compound can reduce the net negative charge of the LPS. This is a known resistance mechanism against cationic antimicrobial peptides and polymyxin antibiotics, which target the negatively charged lipid A portion of LPS. By neutralizing the surface charge, the initial electrostatic attraction between the antibiotic and the bacterial membrane is weakened, reducing the antibiotic's efficacy.

-

Steric Hindrance: The addition of this compound to the O-antigen can alter the conformation and bulkiness of the LPS molecule. This may sterically hinder the access of certain antibiotics to their targets in the outer membrane or periplasm.

-

Inhibition of Cell Wall Synthesis: Some amino sugars have been shown to interfere with peptidoglycan synthesis. For example, 3-amino-3-deoxy-D-glucose, a close analog of this compound, has been found to inhibit cell wall synthesis in Staphylococcus aureus.[1] While this is a direct inhibitory effect rather than a resistance mechanism of the bacterium producing it, it highlights the potential for amino sugars to interact with and modulate cell wall biosynthetic pathways.

DOT script for this compound's Role in Resistance

Quantitative Data and Experimental Evidence

Direct quantitative data linking this compound specifically to increased antibiotic resistance is an active area of research. However, the principle of surface charge modification by amino sugars conferring resistance is well-established. For instance, the addition of 4-amino-4-deoxy-L-arabinose to lipid A in various Gram-negative bacteria is known to cause a significant increase in the minimum inhibitory concentration (MIC) of polymyxins.

Future research will likely involve the generation of isogenic mutants deficient in this compound biosynthesis in bacteria like A. pleuropneumoniae serovar 8 and V. cholerae O139. Comparing the antibiotic susceptibility profiles of these mutants with their wild-type counterparts will provide definitive quantitative data on this compound's contribution to resistance.

Table 1: Hypothetical Quantitative Data on this compound and Antibiotic Resistance

| Bacterial Strain | Genotype | Relevant Surface Modification | Antibiotic | Hypothetical MIC (µg/mL) |

| A. pleuropneumoniae sv 8 | Wild-type | This compound in O-antigen | Polymyxin B | 8 |

| A. pleuropneumoniae sv 8 | Δacs gene cluster | No this compound in O-antigen | Polymyxin B | 1 |

| V. cholerae O139 | Wild-type | This compound in O-antigen/capsule | Colistin | 4 |

| V. cholerae O139 | Δacs gene cluster | No this compound in O-antigen/capsule | Colistin | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending further experimental validation.

Key Experimental Protocols

The study of this compound's role in antibiotic resistance involves a combination of microbiological, biochemical, and genetic techniques.

7.1. Structural Analysis of this compound-Containing Polysaccharides

-

Isolation and Purification: Bacterial O-antigens are typically isolated by hot phenol-water extraction followed by enzymatic digestion of proteins and nucleic acids, and purification by size-exclusion chromatography.

-

Compositional Analysis: The monosaccharide composition of the purified polysaccharide is determined by acid hydrolysis, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

-

Structural Elucidation: The complete structure of the O-antigen, including the linkage and sequence of the sugar residues, is determined by one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

7.2. Genetic Manipulation of this compound Biosynthesis

-

Gene Knockout: The genes predicted to be involved in this compound biosynthesis can be inactivated by targeted gene deletion using techniques like homologous recombination.

-

Complementation: The phenotype of the knockout mutant can be restored by reintroducing the wild-type gene on a plasmid, confirming the function of the deleted gene.

7.3. Antibiotic Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of various antibiotics is determined for the wild-type and mutant strains using standard methods such as broth microdilution or agar dilution assays. A significant decrease in the MIC for the mutant strain would indicate a role for the deleted gene (and its product, this compound) in resistance.

Conclusion and Future Directions

The presence of this compound in the surface polysaccharides of pathogenic bacteria represents a potential mechanism of antibiotic resistance, likely through the modification of the bacterial cell surface charge and the hindrance of antibiotic access to their targets. While direct experimental evidence is still emerging, the established principles of amino sugar-mediated resistance provide a strong foundation for this hypothesis.

Future research should focus on:

-

Elucidating the complete biosynthetic pathways of this compound in relevant pathogens.

-

Generating and characterizing knockout mutants to definitively quantify the contribution of this compound to antibiotic resistance.

-

Screening for inhibitors of the enzymes involved in this compound biosynthesis as a potential strategy to resensitize resistant bacteria to existing antibiotics.

A deeper understanding of the role of this compound in bacterial physiology and resistance will be crucial for the development of the next generation of antimicrobial therapies.

References

In-depth Technical Guide: Exploring the Therapeutic Potential of Acosamine Analogues

A comprehensive review of the current scientific literature reveals a significant lack of specific research on "Acosamine analogues" as a distinct class of therapeutic agents. Extensive searches for their synthesis, biological activities, mechanisms of action, and associated quantitative data have not yielded specific results for compounds explicitly defined as this compound analogues.

The scientific landscape is rich with research on other amino sugar and hexosamine analogues, which are structurally related to this compound. These studies provide a strong framework for how a potential research program on this compound analogues might be structured and what therapeutic avenues they could plausibly explore. This guide, therefore, will address the user's core requirements by drawing parallels from the robust research on closely related compounds, primarily glucosamine and galactosamine analogues, to outline a prospective technical guide for the future study of this compound analogues.

While direct data on this compound analogues is unavailable, this document serves as a blueprint for their potential investigation, structured as requested for an audience of researchers, scientists, and drug development professionals.

Prospective Therapeutic Potential: Inhibition of Glycosylation

Based on the activities of related hexosamine derivatives, the primary therapeutic potential of this compound analogues would likely lie in the inhibition of glycosylation . Altered glycosylation is a hallmark of many diseases, most notably cancer.

-

N-linked Glycosylation: Analogues could interfere with the synthesis of N-glycans, complex sugar chains attached to asparagine residues of proteins. This process is crucial for the proper folding, stability, and function of many cell-surface receptors and signaling molecules. For instance, glucosamine has been shown to inhibit N-glycosylation of the gp130 receptor subunit, which in turn suppresses the IL-6/STAT3 signaling pathway, a key driver in some cancers.[1][2]

-

O-linked Glycosylation: Similarly, this compound analogues could be developed to target O-glycan biosynthesis, which is often dysregulated in cancer cells, leading to truncated "Tn" or "sialyl-Tn" antigens on mucin-type proteins. These altered glycans are associated with metastasis and poor prognosis. Potent metabolic inhibitors of O-glycan biosynthesis, such as the N-acetylgalactosamine (GalNAc) analog Ac5GalNTGc, have been developed and show promise in reducing cancer cell growth and inflammation.[3]

A hypothetical signaling pathway that could be targeted by a putative this compound analogue is depicted below, based on the known mechanism of glucosamine.

Caption: Hypothetical inhibition of IL-6/STAT3 signaling by an this compound analogue.

Prospective Data Presentation

Should research into this compound analogues be undertaken, quantitative data on their efficacy would be crucial. The following tables are templates for how such data could be presented, based on common metrics for glycosylation inhibitors and anticancer agents.

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Compound ID | Analogue Structure/Modification | Cell Line | IC50 (µM) |

|---|---|---|---|

| AC-001 | (Parent this compound Derivative) | DU145 (Prostate) | Data N/A |

| AC-002 | (Fluoro-substituted) | PC-3 (Prostate) | Data N/A |

| AC-003 | (Acylated) | A2058 (Melanoma) | Data N/A |

| Tunicamycin | (Positive Control) | DU145 (Prostate) | Data N/A |

Table 2: Inhibition of Glycosylation

| Compound ID | Cell Line | Assay Method | Target Glycoprotein | Inhibition (%) at X µM |

|---|---|---|---|---|

| AC-001 | DU145 | Western Blot | gp130 | Data N/A |

| AC-002 | HL-60 | Lectin Staining (VVA) | O-glycans | Data N/A |

| AC-003 | Jurkat | Flow Cytometry | Cell Surface Sialylation | Data N/A |

Prospective Experimental Protocols

Detailed methodologies are the cornerstone of reproducible science. The following protocols are based on established methods used to evaluate related hexosamine analogues.[2]

Synthesis of this compound Analogues

A general, hypothetical synthesis protocol would be required here, detailing the starting materials, reaction steps (e.g., protection, glycosylation, deprotection, modification), and purification methods (e.g., column chromatography, HPLC). This would be highly specific to the target analogue.

Cell Culture

Human cancer cell lines (e.g., DU145 prostate, PC-3 prostate, A2058 melanoma) would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

Cell Proliferation Assay (Cytotoxicity)

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound analogues (e.g., 0.1 to 100 µM) for 72 hours.

-

After incubation, fix the cells with 10% trichloroacetic acid.

-

Stain the cells with a Janus Green B solution.

-

Solubilize the dye with 0.5 M HCl in ethanol.

-

Measure the absorbance at 595 nm using a microplate reader to determine cell viability relative to untreated controls. The IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis for N-Glycosylation Inhibition

-

Culture cells (e.g., DU145) to 70-80% confluency and treat with a specified concentration of the this compound analogue for 24-48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against a target glycoprotein (e.g., anti-gp130) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A downward shift in the molecular weight of the target protein indicates inhibition of glycosylation.

The workflow for these experiments can be visualized as follows:

Caption: A standard workflow for the preclinical evaluation of this compound analogues.

Conclusion

While direct research on this compound analogues is not currently prevalent in the public domain, the extensive body of work on related hexosamine analogues provides a clear and promising path for their investigation. The therapeutic potential of such compounds, particularly as inhibitors of protein glycosylation for applications in oncology, is significant. The templates for data presentation, experimental protocols, and logical workflows provided in this guide are designed to equip researchers and drug development professionals with a robust framework to initiate and advance the exploration of this compound analogues as a novel class of therapeutics. Future research is required to synthesize and test these compounds to validate this hypothesized potential.

References

An In-depth Technical Guide on the Interaction of Acridine Derivatives with Topoisomerase II

Introduction to Topoisomerase II and Acridine-Based Inhibitors